4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
The compound 4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with a 4-chlorobenzamide group at position 3 and a (4-hydroxy-3-methoxyphenyl)methylidene moiety at position 3. Its structure integrates a conjugated enone system (C5–C4=O), a sulfanylidene group (C2=S), and a polar 4-hydroxy-3-methoxyphenyl group, which may enhance solubility and biological interactions .
The target compound’s structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors sensitive to planar, conjugated systems .
Properties
IUPAC Name |
4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S2/c1-25-14-8-10(2-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-3-5-12(19)6-4-11/h2-9,22H,1H3,(H,20,23)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMWTAVQIWQKN-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 499.6 g/mol. The structure features a thiazolidinone core, which is known for its pharmacological versatility.
Key Features
- Chlorine Atom : The presence of the chlorine atom at the para position on the benzamide ring enhances lipophilicity, potentially improving bioavailability.
- Hydroxy and Methoxy Substituents : The hydroxy and methoxy groups are known to contribute to antioxidant activity.
Antioxidant Activity
Research has indicated that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, modifications at specific positions (like the 4-hydroxyphenyl substituent) have been shown to enhance the antioxidant capacity of these compounds. In a study evaluating lipid peroxidation using the TBARS assay, compounds with similar structures demonstrated effective inhibition of lipid peroxidation, suggesting potential protective effects against oxidative stress .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. Notably:
- Cytotoxicity : Compounds related to this structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, a related compound exhibited an IC50 value of 1.003 µM against MCF-7 cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in tumor progression. For instance, compounds have been reported to inhibit EGFR with significant potency, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
Thiazolidinones have also demonstrated antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness varies based on structural modifications, highlighting the importance of substituent choice in developing potent antimicrobial agents .
Case Study 1: Antioxidant Evaluation
In a comparative study of several thiazolidinone derivatives:
- Objective : To assess antioxidant activity via TBARS assay.
- Findings : Compounds with hydroxy substitutions showed enhanced inhibition of lipid peroxidation compared to unsubstituted derivatives. This suggests that specific functional groups play a crucial role in enhancing antioxidant capacity.
Case Study 2: Anticancer Efficacy
A recent study focused on the anticancer properties of several thiazolidinone derivatives:
- Objective : To evaluate cytotoxic effects on breast and lung cancer cell lines.
- Results : Derivatives with electron-donating groups exhibited significant cytotoxicity. The most active compound showed an IC50 value of 0.72 µM against A549 cells, demonstrating potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thiazolidinone Derivatives
The target compound belongs to a family of 5-arylidene-2-sulfanylidene-thiazolidin-4-one analogs. Key structural variations among similar compounds include:
- Substituents on the arylidene moiety: 4-Fluorophenyl: Enhances lipophilicity and metabolic stability (e.g., 2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, ZINC1236259) . 2-Methoxyphenyl: Reduces hydrogen-bonding capacity compared to the target’s 4-hydroxy-3-methoxyphenyl group (e.g., (5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, ZINC1742332) .
- Modifications to the benzamide group :
Table 1: Key Properties of Selected Thiazolidinone Analogs
*LogP values estimated using ChemDraw®.
Preparation Methods
Formation of the Thiazolidinone Core
The thiazolidinone ring is constructed via cyclocondensation of a Schiff base with mercaptoacetic acid, a method widely employed for 4-thiazolidinone derivatives. The reaction proceeds through nucleophilic attack of the thiol group on the imine carbon, followed by cyclization and dehydration.
Key Steps :
- Schiff Base Synthesis : 4-Chlorobenzohydrazide reacts with 4-hydroxy-3-methoxybenzaldehyde in ethanol under acidic catalysis (glacial acetic acid) to form the hydrazone intermediate.
- Cyclocondensation : The hydrazone is refluxed with mercaptoacetic acid in N,N-dimethylformamide (DMF) using anhydrous ZnCl₂ as a catalyst, yielding the thiazolidinone ring with a 2-sulfanylidene (thione) group.
Reaction Conditions :
- Solvent : Ethanol (Schiff base), DMF (cyclocondensation)
- Temperature : 70–80°C (8–12 hours)
- Catalyst : ZnCl₂ (anhydrous)
- Yield : 70–85%
Optimization and Analytical Characterization
Reaction Optimization
Spectroscopic Data
FT-IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, CH=N)
- δ 7.85–7.40 (m, 4H, Ar-H from benzamide)
- δ 6.92 (s, 1H, Ar-H from 4-hydroxy-3-methoxyphenyl)
- δ 3.88 (s, 3H, OCH₃)
Comparative Analysis of Synthetic Methods
Key Findings :
- The two-step method (cyclocondensation + acylation) offers higher yields and purity than one-pot approaches.
- ZnCl₂ catalysis significantly improves ring closure efficiency.
Challenges and Mitigation Strategies
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
